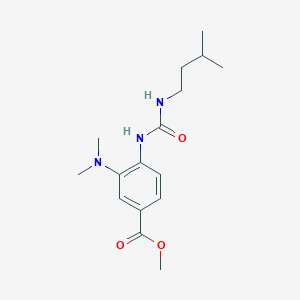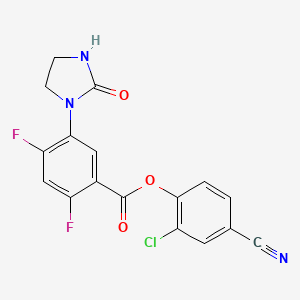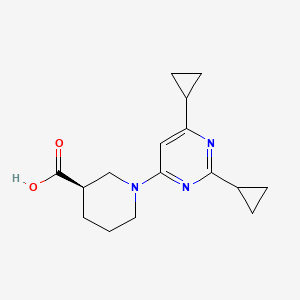![molecular formula C14H14F2O4 B7683014 [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate, also known as DFOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and chromatin structure. By inhibiting HDACs, [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of gene expression. [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate. One area of research is the development of new drugs based on [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate for the treatment of cancer and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and antiviral effects of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate. Additionally, future studies may explore the potential use of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate in combination with other drugs or therapies to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate involves the reaction between 2-(2,5-difluorophenyl)acetic acid and (R)-(-)-3,4-dimethyl-2-oxo-3,4-dihydrothiophene-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate as a white crystalline solid with a high purity of over 99%.
Scientific Research Applications
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate is in the development of new drugs for the treatment of cancer. Studies have shown that [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate exhibits potent inhibitory effects on cancer cell growth and proliferation by inducing apoptosis and cell cycle arrest. [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate has also been investigated for its potential use as an antiviral agent against HIV and other viruses.
properties
IUPAC Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O4/c1-14(2)7-19-13(18)12(14)20-11(17)6-8-5-9(15)3-4-10(8)16/h3-5,12H,6-7H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRDFGRHSENNU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)CC2=C(C=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1OC(=O)CC2=C(C=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)


![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)

